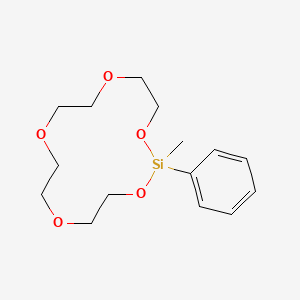
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is a complex organosilicon compound characterized by its unique cyclic structure. This compound features a silicon atom integrated into a ring system with multiple oxygen atoms and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane typically involves the reaction of organosilicon precursors with phenyl and methyl groups under controlled conditions. One common method includes the use of Grignard reagents, where a phenylmagnesium bromide reacts with a silicon-containing compound to form the desired product . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Electrophiles: For substitution reactions, reagents like bromine or nitric acid are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes.
Scientific Research Applications
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism by which 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane exerts its effects involves its ability to interact with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen and carbon atoms, allowing it to participate in a range of chemical reactions. The phenyl group provides additional reactivity through aromatic interactions, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
Benzyl methyl ketone: Another compound with a phenyl group, used in organic synthesis.
2-Propenal, 2-methyl-3-phenyl-: A compound with similar structural features but different reactivity.
Uniqueness
What sets 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane apart is its cyclic structure with multiple oxygen atoms and a silicon atom, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized applications where such characteristics are desired.
Properties
CAS No. |
83890-27-1 |
|---|---|
Molecular Formula |
C15H24O5Si |
Molecular Weight |
312.43 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane |
InChI |
InChI=1S/C15H24O5Si/c1-21(15-5-3-2-4-6-15)19-13-11-17-9-7-16-8-10-18-12-14-20-21/h2-6H,7-14H2,1H3 |
InChI Key |
JZOFRNFZRZTXBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCOCCOCCOCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















